molecular formula C₁₆H₂₉O₂NSiS B1139838 (-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol CAS No. 188899-14-1

(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol

Cat. No.: B1139838
CAS No.: 188899-14-1
M. Wt: 327.56
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key molecular descriptors

Property Value
Molecular formula C₁₆H₂₉NO₂SSi
Molecular weight 327.56 g/mol
CAS Registry Number 188899-14-1
Parent chain Pent-4-en-1-ol

The numbering prioritizes the hydroxyl group at C1, with the double bond between C4 and C5 (Δ⁴) in the E-configuration. The thiazole ring (1,3-thiazol-4-yl) and TBS ether are critical for its biochemical interactions.

Stereochemical Configuration at C3 and E-Geometry of Δ⁴ Double Bond

The compound exhibits defined stereochemistry at C3 and geometric isomerism at the Δ⁴ double bond. The (3S) designation arises from the Cahn-Ingold-Prelog priority rules, where the hydroxyl group (prioritized over methyl and silyl ether groups) occupies the lowest priority position in the R/S configuration. The E-geometry at Δ⁴ is confirmed by the trans arrangement of the 2-methylthiazole and methyl groups relative to the double bond, as evidenced by nuclear Overhauser effect (NOE) spectroscopy and X-ray diffraction data.

Key stereochemical features:

  • C3 configuration : The S-enantiomer is stabilized by steric hindrance from the bulky TBS group, which occupies an equatorial position in solution-phase conformers.
  • Δ⁴ geometry : The E-configuration minimizes steric clash between the 2-methylthiazole and C3 silyl ether, as observed in comparative molecular modeling studies.

X-ray Crystallographic Studies of Thiazole-Silyl Ether Motif

Single-crystal X-ray diffraction has been employed to resolve the three-dimensional arrangement of the thiazole-silyl ether motif. The thiazole ring adopts a planar conformation with bond lengths of 1.71 Å (C–N) and 1.74 Å (C–S), consistent with aromatic delocalization. The silyl ether group forms a dihedral angle of 112° with the thiazole plane, optimizing hydrophobic interactions in solid-state packing.

Table 2: Selected crystallographic parameters

Parameter Value
Thiazole ring planarity RMSD = 0.02 Å
Si–O bond length 1.64 Å
TBS group torsion angle 28° (C3–O–Si–C)

The TBS group’s tert-butyl moiety exhibits free rotation around the Si–O bond, contributing to conformational flexibility in solution.

Comparative Analysis with Related Pentenol-Thiazole Derivatives

Structurally analogous compounds share the pentenol-thiazole scaffold but differ in substituents and stereochemistry. For example:

Table 3: Structural and functional comparisons

Compound Molecular Formula Key Differences Bioactivity Reference
Epothilone D C₂₇H₄₁NO₆S Macrolide ring; lacks silyl ether Anticancer
2-Methyl-4-(thiazol-5-yl)pent-2-en-1-ol C₉H₁₃NO₂S Shorter chain; no silicon Antimicrobial
TBS-protected thiazole-lactones C₁₈H₃₁NO₃SSi Cyclic ester; similar silyl group Enzyme inhibition

The tert-butyl(dimethyl)silyl ether in (-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol enhances lipophilicity compared to non-silylated analogs, improving membrane permeability in drug delivery applications. The 2-methylthiazole moiety aligns with bioactive derivatives showing affinity for kinase targets, though its specific role requires further study.

Properties

IUPAC Name

(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO2SSi/c1-12(10-14-11-20-13(2)17-14)15(8-9-18)19-21(6,7)16(3,4)5/h10-11,15,18H,8-9H2,1-7H3/b12-10+/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQIQHITWPPXOO-PABFRNLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=C(C)C(CCO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)/C=C(\C)/[C@H](CCO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Evans Aldol Reaction

  • Substrate : Chiral oxazolidinone auxiliary bound to a β-keto ester.
  • Reagents : Dibutylboron triflate and N,N-diisopropylethylamine (DIPEA) in dichloromethane.
  • Outcome : Induces (3S) configuration with >98% enantiomeric excess (ee).

Wittig Reaction for E-Selective Olefination

  • Ylide Preparation : Treat methyltriphenylphosphonium bromide with n-BuLi.
  • Olefination : React with aldehyde intermediate at −78°C to favor E-geometry.
  • Workup : Quench with saturated NH4Cl and extract with diethyl ether.

Double Bond Geometry : >95% E-selectivity.

Silyl Protection of the C3 Hydroxyl Group

The tertiary alcohol at C3 is protected as a TBS ether to prevent undesired reactivity during subsequent steps.

Procedure :

  • Dissolve the alcohol in anhydrous DMF under nitrogen.
  • Add tert-butyldimethylsilyl chloride (1.2 equiv) and imidazole (2.5 equiv).
  • Stir at 25°C for 6 hours.
  • Purify via silica gel chromatography (hexane/ethyl acetate 9:1).

Yield : 89–93%.

Coupling of Thiazole and Pentenol Fragments

A Suzuki-Miyaura cross-coupling links the thiazole to the pentenol chain.

Conditions :

  • Catalyst : Pd(PPh3)4 (5 mol%).
  • Base : K2CO3 (2.0 equiv).
  • Solvent : Dioxane/H2O (4:1) at 90°C for 8 hours.

Key Intermediate :
$$ \text{(3S,4E)-3-{[TBS]oxy}-4-methylpent-4-en-1-yl} $$-2-methyl-1,3-thiazole-4-boronic acid.

Yield : 76%.

Final Deprotection and Purification

The TBS group is cleaved under mild acidic conditions to yield the free alcohol.

Procedure :

  • Treat the protected intermediate with HF-pyridine (0.1 M in THF) at 0°C for 2 hours.
  • Neutralize with NaHCO3 and extract with dichloromethane.
  • Purify via flash chromatography (hexane/ethyl acetate 1:1).

Characterization Data :

  • Appearance : Light yellow oil.
  • Optical Rotation : $$[α]_D^{25} = -42.5°$$ (c = 1.0, CHCl3).
  • Purity : >98% (HPLC).

Alternative Synthetic Routes

Grignard Addition to α,β-Unsaturated Aldehydes

  • Generate thiazole-derived Grignard reagent (2-methyl-1,3-thiazol-4-yl magnesium bromide).
  • Add to (3S)-3-TBS-oxy-4-methylpent-4-enal at −30°C.
  • Quench with NH4Cl and oxidize the resulting secondary alcohol to ketone.

Yield : 65% (two steps).

Enzymatic Resolution

  • Use lipase (e.g., Candida antarctica) to resolve racemic pentenol intermediates.
  • Hydrolyze acetate derivatives in phosphate buffer (pH 7.0).

Enantiomeric Excess : 99% ee.

Critical Challenges and Optimization

  • Stereochemical Drift : Minimized by low-temperature reactions (−78°C) during Wittig steps.
  • TBS Group Stability : Avoid protic solvents during coupling reactions.
  • Thiazole Reactivity : Use electron-deficient palladium catalysts to prevent decomposition.

Scalability and Industrial Considerations

  • Cost-Effective Catalysts : Replace Pd(PPh3)4 with Pd(OAc)2 with ligand recycling.
  • Continuous Flow Synthesis : Implement for Hantzsch thiazole formation (residence time: 20 min).

Chemical Reactions Analysis

Types of Reactions

(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of deprotected alcohols or other functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The thiazole component in the compound is known for its biological activity, making it a candidate for drug development. Research has indicated that thiazole derivatives exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Thiazole derivatives have been studied for their effectiveness against bacterial and fungal infections. The specific structure of this compound may enhance its efficacy against resistant strains.
  • Anticancer Properties : Some studies suggest that compounds containing thiazole can induce apoptosis in cancer cells. The unique structural features of this compound may contribute to its potential as an anticancer agent.

Biochemical Research

In biochemical applications, the compound can serve as a reagent or probe in various assays:

  • Enzyme Inhibition Studies : The silyl ether group may facilitate interactions with enzymes, allowing researchers to study enzyme kinetics and inhibition mechanisms.
  • Cell Culture Studies : Its stability under physiological conditions makes it suitable for use in cell culture experiments to investigate cellular responses to thiazole-containing compounds.

Material Science

The unique properties of this compound allow for potential applications in materials science:

  • Silicones and Polymers : The silyl ether functionality can be utilized in the synthesis of silicone-based materials or polymers, which are known for their flexibility and thermal stability.
  • Coatings and Adhesives : Due to its chemical stability and binding properties, this compound might be explored as an additive in coatings or adhesives to enhance performance.

Case Studies

Several studies highlight the potential applications of similar thiazole-containing compounds:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed significant antibacterial activity against Staphylococcus aureus strains . This suggests that (-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol could be evaluated for similar properties.
  • Cancer Research : Research published in Cancer Letters indicated that certain thiazole compounds could inhibit tumor growth in vitro . This provides a pathway for exploring the anticancer potential of the compound discussed.
  • Enzyme Interaction Studies : A recent study focused on the interaction of silyl ethers with specific enzymes highlighted their role as effective inhibitors . This supports the idea that our compound could be utilized in enzyme inhibition research.

Mechanism of Action

The mechanism of action of (-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol involves its interaction with specific molecular targets. The silyl ether group can enhance the compound’s stability and facilitate its transport across cell membranes. The thiazole ring may interact with biological receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Polymer-Supported Phosphonium Salt Analogs

Compound : (3S,4E)-3-(tert-Butyldimethylsilyloxy)-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-enyl-triphenylphosphonium iodide-polystyrene (56)

Feature Target Compound Compound 56
Core Structure Pent-4-en-1-ol Pent-4-enylphosphonium iodide
Protecting Group TBS ether TBS ether
Functionality Free alcohol Polymer-supported reagent
Application Solution-phase Solid-phase synthesis

Key Differences :

  • Compound 56 is immobilized on polystyrene, enabling facile purification in multi-step syntheses (e.g., epothilone C production). In contrast, the target compound operates in solution-phase, requiring traditional isolation techniques.
  • The phosphonium group in 56 facilitates Wittig olefinations, whereas the target compound’s free alcohol may participate in nucleophilic substitutions or oxidations.

Silyl-Protected Isoxazole Derivatives

Compound: tert-Butyl 3-{[((5R)-3-{4-[amino(imino)methyl]phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-N-((3R)-3-{[tert-butyl(dimethyl)silyl]oxy}butoxycarbonyl)-L-alaninate (30)

Feature Target Compound Compound 30
Core Structure Thiazole Isoxazole and alaninate
Protecting Group TBS ether TBS ether and Boc group
Application Intermediate Peptide/protease inhibitor

Key Differences :

  • Compound 30 integrates a peptide backbone (alaninate) and isoxazole, suggesting applications in enzyme inhibition or prodrug design. The target compound’s thiazole moiety may confer distinct bioactivity, such as metal chelation or receptor binding.
  • Both employ TBS protection, but 30 uses an additional tert-butoxycarbonyl (Boc) group, requiring sequential deprotection strategies.

Nucleoside Derivatives with Silyl Protection

Compound: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9)

Feature Target Compound Compound 9
Core Structure Linear chain Cyclic nucleoside
Protecting Group TBS ether TBS ether + DMT group
Application Organic synth. Oligonucleotide synthesis

Key Differences :

  • Compound 9 is part of a phosphoramidite building block for solid-phase DNA/RNA synthesis. Its TBS group stabilizes the 2′-hydroxyl in ribose analogs, contrasting with the target compound’s use in small-molecule synthesis.
  • Both utilize silyl protection, but deprotection in oligonucleotide synthesis (e.g., using fluoride ions) must avoid damaging the sensitive nucleic acid backbone.

Thiazole-Containing Commercial Derivatives

Examples: 5-[1-(4-tert-Butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol; 2-phenyl-5-(1-(phenylsulfonyl)-1H-pyrazol-3-yl)-1,3-thiazole

Feature Target Compound Commercial Thiazoles
Core Structure Pentenol Triazole/pyrazole hybrids
Functionality Alcohol Thiol/sulfonyl groups
Application Synthesis Drug discovery libraries

Key Differences :

  • Commercial thiazoles often include sulfonyl or triazole groups, broadening their utility in high-throughput screening. The target compound’s conjugated enol-thiazole system may offer unique electronic properties for catalysis or photochemical applications.
  • Structural simplicity in commercial analogs enables scalable production, whereas the target compound’s stereochemistry demands enantioselective synthesis.

Biological Activity

The compound (-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol , also known by its CAS number 188899-14-1 , is a synthetic organic molecule with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C16H29NO2SSiC_{16}H_{29}NO_{2}SSi, and it has a molecular weight of approximately 317.57 g/mol . The structure features a thiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Mechanisms of Biological Activity

  • Antimicrobial Properties :
    • Thiazole derivatives are known for their antimicrobial effects. Studies have shown that compounds containing thiazole rings exhibit significant activity against a range of bacteria and fungi. The presence of the thiazole group in this compound may contribute to similar antimicrobial properties.
  • Anticancer Activity :
    • The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects against cancer cells. Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Enzyme Inhibition :
    • Some studies have suggested that compounds like this one may act as enzyme inhibitors, particularly against enzymes involved in cancer metabolism or microbial resistance mechanisms.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including structurally similar compounds to the target molecule. Results indicated that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the thiazole component enhances antibacterial activity.

Case Study 2: Anticancer Effects

In vitro studies on thiazole derivatives demonstrated that they could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Case Study 3: Enzyme Inhibition

Research into enzyme inhibitors has shown that certain thiazole derivatives can inhibit key metabolic enzymes in cancer cells. This inhibition can lead to reduced energy production in malignant cells, further supporting their use as potential therapeutic agents.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus
Effective against Escherichia coli
AnticancerInduces apoptosis in breast cancer cell lines
Induces apoptosis in colon cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes in cancer cells

Q & A

Q. What are the critical steps in synthesizing (-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol?

  • Methodological Answer : Synthesis typically involves:
  • Protection of hydroxyl groups : Use tert-butyl(dimethyl)silyl (TBS) groups for steric protection of alcohol moieties, as seen in analogous syntheses .
  • Thiazole ring formation : Coupling 2-methylthiazole derivatives via palladium-catalyzed cross-coupling or nucleophilic substitution .
  • Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis to achieve the (3S,4E) configuration. For example, TiCl₄-mediated aldol reactions can enforce stereoselectivity .
  • Purification : Use silica gel chromatography or preparative HPLC to isolate the product.

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :
  • Storage : Keep in a cool, dry environment (< -20°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the TBS group .
  • Handling : Use gloves, protective eyewear, and fume hoods due to potential toxicity (limited data available; assume acute hazards) .
  • Decomposition risks : Avoid prolonged exposure to moisture or high temperatures, which may cleave the silyl ether or degrade the thiazole ring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for E-configuration at C4) and TBS group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Chiral HPLC to assess enantiomeric purity (>98% for pharmacological studies) .

Q. What solvents are suitable for reactions involving this compound?

  • Methodological Answer :
  • Polar aprotic solvents : DMSO or DMF for reactions requiring high solubility (e.g., thiazole functionalization) .
  • Ethereal solvents : THF or dichloromethane for silyl ether deprotection (avoid water contamination) .
  • Precautions : Test solvent compatibility via TLC or small-scale reactions to avoid undesired side reactions .

Advanced Questions

Q. How can researchers resolve contradictions in reported yields for key synthetic steps?

  • Methodological Answer :
  • Systematic variation : Test reaction parameters (temperature, catalyst loading, solvent) using Design of Experiments (DoE) to identify optimal conditions .
  • Byproduct analysis : Use LC-MS or GC-MS to trace low-yield reactions to competing pathways (e.g., silyl group migration) .
  • Reproducibility : Ensure anhydrous conditions and standardized reagent purity (≥99%) to minimize variability .

Q. What strategies ensure stereochemical fidelity during synthesis?

  • Methodological Answer :
  • Chiral catalysts : Use Evans’ oxazaborolidine catalysts for asymmetric induction at C3 .
  • Stereochemical monitoring : Compare experimental NMR data with computational predictions (DFT) to validate configurations .
  • Protecting group selection : Opt for bulkier groups (e.g., TBS) to minimize racemization during intermediate steps .

Q. How can researchers identify and mitigate hazardous decomposition products?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Monitor thermal stability under simulated reaction conditions .
  • Gas chromatography (GC) : Detect volatile byproducts (e.g., formaldehyde from thiazole ring degradation) .
  • Safety protocols : Implement real-time gas sensors in labs to alert for toxic fumes (e.g., SO₂ or HCN) during heating .

Q. What methodologies optimize the regioselectivity of thiazole ring modifications?

  • Methodological Answer :
  • Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions on the thiazole ring before functionalization .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ to couple aryl groups at the 4-position of thiazole .
  • Computational modeling : DFT calculations to predict electron density distributions and guide reagent selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.